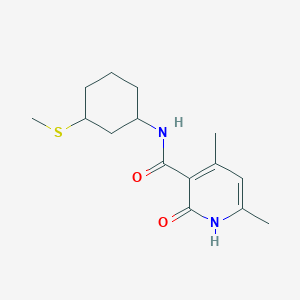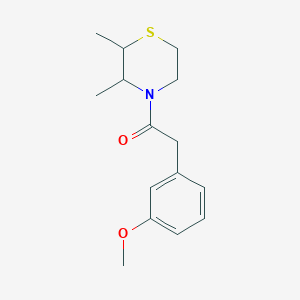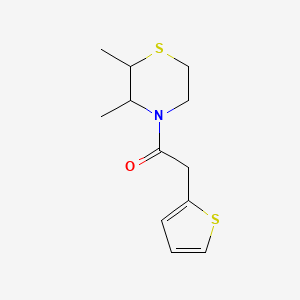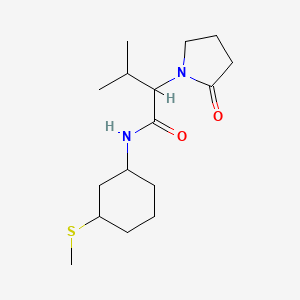
4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of pyridine-3-carboxamide derivatives and has been studied for its various biochemical and physiological effects.
作用机制
The exact mechanism of action of 4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating metabolism.
Biochemical and physiological effects:
Studies have shown that 4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide exhibits various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of using 4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide in lab experiments is its potential as a therapeutic agent. It has been found to exhibit various biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
未来方向
There are several future directions for the study of 4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide. One potential direction is the further investigation of its mechanism of action and signaling pathways. Another potential direction is the development of more efficient synthesis methods that can improve the yield and bioavailability of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Finally, the potential of this compound as a therapeutic agent for various diseases should be explored further.
合成方法
The synthesis of 4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide involves the reaction of 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid with 3-methylthiophenol in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with cyclohexylamine to obtain the desired product.
科学研究应用
4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential as a neuroprotective agent and as a treatment for metabolic disorders.
属性
IUPAC Name |
4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-9-7-10(2)16-14(18)13(9)15(19)17-11-5-4-6-12(8-11)20-3/h7,11-12H,4-6,8H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVMFIUCKFSTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)NC2CCCC(C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)


![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)

![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)



